molecular formula C5H7N3O2 B2793591 methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate CAS No. 68984-31-6

methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B2793591
CAS No.: 68984-31-6
M. Wt: 141.13
InChI Key: RPRWOWOXTWYHPD-UHFFFAOYSA-N
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Description

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (CAS 68984-31-6) is a high-value chemical building block in medicinal chemistry and organic synthesis. This ester derivative of a substituted 1,2,4-triazole is a solid with a predicted boiling point of 263.1±23.0 °C and a molecular weight of 141.13 g/mol . Its primary research application lies in serving as a key precursor for the synthesis of ribavirin aglycon analogues, which are investigated for their antiproliferative and antimicrobial activities . Researchers utilize this compound to develop novel 1,2,4-triazole-3-carboxamides, which have shown significant potential as anticancer agents. Recent studies confirm that such derivatives, particularly n-decyloxymethyl-substituted compounds, can induce cell death in leukemia cell lines at low micromolar concentrations by inhibiting cell cycle progression and initiating apoptosis . The compound's structure allows for further functionalization to create diverse libraries of molecules for structure-activity relationship (SAR) studies. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 4-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)5(9)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRWOWOXTWYHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux for several hours until the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate and its derivatives have shown significant antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives that exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that specific substitutions on the triazole ring enhanced antibacterial efficacy significantly .

Anticancer Properties
Research has demonstrated that triazole derivatives can act as inhibitors of methionine aminopeptidase type II (MetAp2), which is crucial in cancer cell proliferation. In vitro studies showed that compounds containing the triazole moiety exhibited significant antiproliferative activity against several cancer cell lines, including leukemia and melanoma . The molecular docking studies further confirmed their potential as effective anticancer agents.

Agricultural Applications

Fungicides and Herbicides
The triazole ring is a common scaffold in agricultural chemistry. This compound has been explored for its potential use as a fungicide. Its derivatives have demonstrated effectiveness against various phytopathogenic fungi, showcasing their potential to protect crops from fungal diseases .

Material Science

Corrosion Inhibition
This compound has been investigated for its ability to inhibit corrosion in metals. Studies have shown that this compound can effectively protect mild steel in acidic environments by forming a protective layer on the metal surface . This application is particularly relevant in industries where metal components are exposed to corrosive conditions.

Nonlinear Optical Applications

Recent studies have explored the nonlinear optical properties of triazole derivatives, including this compound. These compounds have shown promise for applications in photonic devices due to their unique optical properties . The synthesis of novel derivatives for such applications is an ongoing area of research.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus and E. coli
Anticancer agentsInhibits MetAp2; significant antiproliferative activity
Agricultural ChemistryFungicidesEffective against phytopathogenic fungi
Material ScienceCorrosion inhibitorsProtects mild steel in acidic environments
Nonlinear OpticsPhotonic devicesPromising optical properties for device applications

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study synthesized various derivatives of this compound and evaluated their antimicrobial activities using standard microbiological methods. The results indicated that certain modifications significantly increased potency against resistant bacterial strains .
  • Corrosion Inhibition Research
    Research conducted on the use of this compound as a corrosion inhibitor involved electrochemical measurements showing substantial reduction in corrosion rates of mild steel when exposed to acidic solutions .
  • Nonlinear Optical Properties Investigation
    A recent study synthesized new derivatives of the compound and assessed their nonlinear optical properties using density functional theory (DFT). The findings suggested that these compounds could be developed into advanced materials for optical applications .

Mechanism of Action

The mechanism of action of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a precursor to nucleoside analogues, it can inhibit viral replication by interfering with viral RNA synthesis . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate with structurally related triazole derivatives, emphasizing physical properties, synthesis, and biological activities:

Compound Name Molecular Formula Melting Point (°C) Biological Activity Synthesis Yield Key Applications
This compound C₆H₈N₄O₂ Not explicitly reported Antimicrobial, antifungal ~88% (optimized) Drug intermediates, agrochemicals
Methyl 1H-1,2,4-triazole-3-carboxylate C₅H₆N₄O₂ 185–186 Cytostatic (coumarin derivatives) 88% Antitumor agents
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate C₆H₈N₄O₂ Not reported N/A Not reported Synthetic intermediate
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate C₅H₅ClN₄O₂ Not reported N/A Not reported Halogenated analog for SAR studies
4-((5-Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine C₁₈H₃₁N₅OS Not reported Antifungal, antimicrobial Not reported Topical liniments

Key Observations :

Structural Modifications :

  • Substituent Effects : The 4-methyl group in the target compound enhances steric hindrance and electronic effects compared to unmethylated analogs like methyl 1H-1,2,4-triazole-3-carboxylate. This substitution may improve metabolic stability .
  • Ester Groups : Ethyl esters (e.g., ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate) exhibit lower polarity than methyl esters, influencing solubility and bioavailability .

Biological Activity :

  • Methyl 1H-1,2,4-triazole-3-carboxylate derivatives coupled with coumarin moieties show cytostatic activity (e.g., compound 3 in , m.p. 216–218°C) .
  • The morpholine-containing derivative in demonstrates broad-spectrum antifungal effects, likely due to increased lipophilicity from the decylthio group .

Synthetic Efficiency :

  • The target compound’s synthesis achieves high yields (88%) via streamlined steps , whereas coupling reactions with coumarin or morpholine require additional purification, reducing yields (e.g., 44% for compound 3 in ) .

Crystallographic Data :

  • Derivatives like 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione (m.p. 454 K) form stable orthorhombic crystals, suggesting that sulfur substitutions enhance packing efficiency .

Biological Activity

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

1. Overview of Triazole Compounds

Triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The 1,2,4-triazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antimicrobial activity
  • Anticancer effects
  • Anti-inflammatory properties
  • Antioxidant activities

The biological activities of triazoles are often attributed to their ability to inhibit specific enzymes or pathways involved in various diseases.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the alkylation of triazole derivatives with methyl chloroacetate or similar reagents.

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a broad spectrum of pathogens. Research indicates that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of ergosterol biosynthesis in fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Methyl 4-methyl-4H-triazoleE. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans8 µg/mL

3.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those for standard chemotherapeutic agents.

3.3 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Target
Methyl 4-methyl-4H-triazoleCOX-22.6
COX-118.59

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress Modulation : The compound may modulate oxidative stress responses in cells, contributing to its antioxidant properties.

Q & A

Q. What are the standard synthetic routes for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with ester-containing precursors under controlled conditions. For example, cyclization of 4-methylimidazole with methyl acetoacetate in acidic or basic media is common. Temperature (reflux conditions) and pH are critical for optimizing yield and purity, as deviations can lead to side products like imidazo-triazole isomers . Multi-step protocols often include purification via flash chromatography or recrystallization (e.g., ethyl acetate/cyclohexane mixtures) to isolate the product .

Key Reaction Parameters :

ParameterOptimal RangeImpact
Temperature80–100°C (reflux)Higher temps favor cyclization but risk decomposition
SolventEthanol, toluenePolarity affects reaction kinetics
CatalystAcidic (e.g., CH₃SO₃H)Accelerates cyclization

Q. What analytical techniques are essential for characterizing this compound?

  • Melting Point (mp) : Used for preliminary identification (lit. range 196–199°C) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H⋯O bonds in triazole derivatives) .
  • Mass Spectrometry : Validates molecular weight (C₆H₈N₄O₂; MW 168.16 g/mol).
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency and selectivity?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve cyclization kinetics versus protic solvents .
  • Catalyst Exploration : Transition-metal catalysts (e.g., CuI) may accelerate triazole formation via click chemistry .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 6 hours → 30 minutes) while maintaining yield .
  • Workflow :
     Precursor → Cyclization (optimized solvent/catalyst) → Purification (HPLC or column chromatography) → Yield Analysis  

Q. What strategies are employed to analyze structure-activity relationships (SAR) for triazole derivatives?

  • Substituent Variation : Synthesize analogs with halogen, hydroxyl, or alkyl groups at the 4-position to assess bioactivity changes .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like HIV-1 protease or COX-2 .
  • Case Study : Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate showed enhanced anticancer activity due to phenyl ring planarity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values across cell lines and control for variables like serum concentration .
  • Mechanistic Studies : Combine in vitro assays with transcriptomic profiling to identify off-target effects .

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